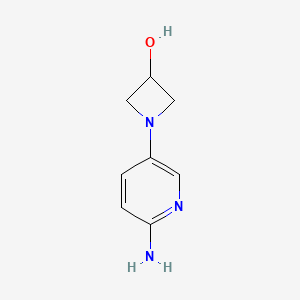
1-(6-Aminopyridin-3-yl)azetidin-3-ol
Cat. No. B1400461
Key on ui cas rn:
1253911-54-4
M. Wt: 165.19 g/mol
InChI Key: APRJBQHMWFCVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249123B2
Procedure details


Using the same general procedure for the preparation of 119b, reduction of 120a (1.43 g, 7.32 mmol) gave a 95% yield (1.15 g) of 120b as a yellow semi-solid: 1H NMR (500 MHz, DMSO-d6) δ 7.22 (d, 1H, J=2.5 Hz), 6.69 (m, 1H), 6.35 (d, 1H, J=8.0 Hz), 5.16 (s, 1H), 4.48 (m, 1H), 3.96 (m, 2H), 3.34 (m, 2H); MS (ESI+) m/z 166.2 (M+H).
Identifiers


|
REACTION_CXSMILES
|
[Si](OCCN1C=CC(N)=N1)(C(C)(C)C)(C)C.[N+:17]([C:20]1[N:25]=[CH:24][C:23]([N:26]2[CH2:29][CH:28]([OH:30])[CH2:27]2)=[CH:22][CH:21]=1)([O-])=O>>[NH2:17][C:20]1[N:25]=[CH:24][C:23]([N:26]2[CH2:27][CH:28]([OH:30])[CH2:29]2)=[CH:22][CH:21]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=N1)N1CC(C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.15 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


